molecular formula C12H11NO3 B1324261 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester CAS No. 773876-11-2

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester

Cat. No. B1324261
CAS RN: 773876-11-2
M. Wt: 217.22 g/mol
InChI Key: PJJNJDZAQVBQKT-UHFFFAOYSA-N
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Description

“3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester” is a chemical compound that has been studied for its potential chemotherapeutic activity against drug-resistant Mycobacterium tuberculosis . It is a derivative of 5-phenyl-3-isoxazolecarboxylic acid methyl esters .


Synthesis Analysis

The synthesis of this compound involves the use of diethyl oxalate or dimethyl oxalate, t-BuONa, and THF at 0 °C to room temperature for 2 hours. This is followed by a reflux process with NH2OH.HCl in either EtOH or MeOH for 6 hours .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazoles, such as 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester , are a class of compounds that have been identified as a privileged scaffold in drug discovery . They are commonly found in many commercially available drugs and are significant due to their ability to bind to biological targets based on their chemical diversity. The development of robust synthetic methods for these heterocyclic molecules accelerates drug discovery programs.

Antitubercular Agents

Recent studies have highlighted the potential of isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents . These compounds have shown potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of Tuberculosis (TB). This suggests that derivatives of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester could be a new chemotype for TB treatment.

Synthesis of Penicillin Intermediates

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester: has been used in the preparation of intermediates for the synthesis of penicillin . This application is crucial as it contributes to the production of one of the most widely used classes of antibiotics.

Solid Support Synthesis of Isoxazolopyridone Derivatives

This compound has also been utilized for acylation during the solid support synthesis of isoxazolopyridone derivatives . Such derivatives are important for the development of various pharmacologically active molecules.

Growth Inhibitors of Mycobacterium tuberculosis

Isoxazole carboxylic acid esters have been rationally designed as growth inhibitors of Mycobacterium tuberculosis . This application is particularly relevant for the development of new drugs that can combat TB, especially in the face of increasing drug resistance.

Eco-Friendly Synthetic Strategies

The compound is also significant in the context of developing eco-friendly synthetic strategies for isoxazole synthesis . Metal-free synthetic routes are desirable due to the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns.

Nanocatalysis

Researchers involved in the study of isoxazoles are also interested in applications within nanocatalysis . This field explores the use of nanomaterials as catalysts, which can enhance the efficiency of chemical reactions, including those involving isoxazoles.

Sensing Applications

Finally, the compound’s derivatives are being explored for their potential in sensing applications . This could involve the development of sensors that detect specific biological or chemical substances, with isoxazoles playing a key role due to their reactivity and selectivity.

properties

IUPAC Name

methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJNJDZAQVBQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628526
Record name Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester

CAS RN

773876-11-2
Record name Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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